molecular formula C3H6O<br>CH3CH2CHO<br>C3H6O B047417 Propionaldehyde CAS No. 123-38-6

Propionaldehyde

Cat. No. B047417
CAS RN: 123-38-6
M. Wt: 58.08 g/mol
InChI Key: NBBJYMSMWIIQGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propionaldehyde is commonly synthesized through the hydroformylation of ethylene using a catalyst like Rhodium complex. This process combines ethylene, carbon monoxide, and hydrogen to form propionaldehyde (Balakos & Chuang, 1995).

Molecular Structure Analysis

The molecular structure of propionaldehyde features a planar molecular skeleton. It exhibits internal rotation around the C-C bond, with a potential barrier height of 1.5 kcal/mol. Key molecular parameters include bond lengths (C-C, C=O) and bond angles (CCC, CCO) which have been determined through techniques like gas-phase electron diffraction and microwave spectroscopy (Iijima & Ohashi, 1993).

Chemical Reactions and Properties

Propionaldehyde undergoes various chemical reactions, including photolysis and oxidation. Photolysis at specific wavelengths results in the production of ethyl radicals, while oxidation processes can lead to the formation of carbon dioxide. These reactions have been studied to understand the reaction mechanisms and the role of free radicals (Garrison & Burton, 1942).

Physical Properties Analysis

Physical properties of propionaldehyde, such as its boiling point, melting point, density, and solubility, play a crucial role in its applications and handling. Studies involving microwave spectroscopy have provided insights into the physical properties of propionaldehyde, including the existence of stable rotamers and the barrier to internal rotation (Butcher & Wilson, 1964).

Chemical Properties Analysis

The chemical properties of propionaldehyde, such as its reactivity with other chemicals, stability under various conditions, and its behavior in different environments, have been the subject of extensive research. Its reactions with hydrogen-donor solvents and behavior in binary mixtures have been explored using techniques like Raman spectroscopy (Singh et al., 2011).

Safety And Hazards

Exposure to propionaldehyde can cause irritation to the eyes, skin, and respiratory tract . It is considered to be a mild allergen and can cause asthma-like symptoms in sensitive individuals . Long-term exposure can lead to more serious health effects such as lung damage . It is highly flammable and harmful if swallowed or inhaled .

Future Directions

The global propionaldehyde market is anticipated to project robust growth in the forecast period with a CAGR of 6.12% through 2028 . The market is characterized by its widespread applications across various sectors, including the production of other chemicals, particularly in the manufacturing of pharmaceuticals, plastics, and agrochemicals .

properties

IUPAC Name

propanal
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InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3
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InChI Key

NBBJYMSMWIIQGU-UHFFFAOYSA-N
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Canonical SMILES

CCC=O
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Molecular Formula

C3H6O, Array
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Related CAS

25722-18-3
Record name Propanal, homopolymer
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DSSTOX Substance ID

DTXSID2021658
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Molecular Weight

58.08 g/mol
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Physical Description

Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15 °F. Vapors are heavier than air., Liquid, Liquid with a suffocating odor; [Merck Index] Clear colorless liquid with an overpowering fruity odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/sharp, pungent odour, A clear colorless liquid with an overpowering fruity odor.
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Boiling Point

120 °F at 760 mmHg (NTP, 1992), 48 °C, 49 °C, 120 °F
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Flash Point

15 °F (NTP, 1992), -30 °C (closed cup), -22 °F (-30 °C) (Closed cup), 15-19 °F (open cup), -30 °C c.c., 15 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water; miscible with ethanol, ethyl ether, SOL IN CHLOROFORM, In water, 3.06X10+5 mg/L at 25 °C, 306 mg/mL at 25 °C, Solubility in water, g/100ml: 20, miscible with alcohol, ether, water
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Density

0.805 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8657 g/cu cm at 25 °C, Relative density (water = 1): 0.8, 0.800-0.805, 0.805
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Vapor Density

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 at 100 °F (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

235 mmHg at 68 °F ; 687 mmHg at 113 °F (NTP, 1992), 317.0 [mmHg], 317 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 31.3, 235 mmHg
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Product Name

Propionaldehyde

Color/Form

Liquid, Water-white liquid

CAS RN

123-38-6
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Melting Point

-114 °F (NTP, 1992), -80 °C, -81 °C, -114 °F
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Synthesis routes and methods I

Procedure details

Compounds of formula III where n is zero and B is an oxo group can be prepared, for example, by oxidatively cleaving an optionally esterified tartaric acid; for example, using lead tetraacetate at room temperature in an organic solvent such as benzene. The resulting glyoxalic acid derivative is subsequently condensed in a conventional manner, e.g., conveniently in the presence of an amine, with propionaldehyde at an elevated temperature, e.g., at a temperature between 60° C. and 110° C. with water cleavage to yield the corresponding 3-formyl-crotonic acid derivative.
Name
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[Compound]
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formula III
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[Compound]
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esterified tartaric acid
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester A mixture of sodium borohydride (0.55 g) and tetrahydrofuran (40 ml) was stirred and a mixture of acetic acid (2.62 g) and tetrohydrofuran (10 ml) slowly added with cooling to maintain the temperature below ambient. The mixture was stirred for several hours. A solution of the 4-{4-[2-(4-methanesulfonyl-phenyl)-1-methyl-ethylamino]-butyl}-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester (7.0 g) and propionaldehyde (0.85 g) in tetrahydrofuran (25 ml) was prepared. The solution was slowly added to the borohydride mixture with stirring. The mixture stirred several hours followed by slow addition of 25% sodium hydroxide solution (14 g).The upper organic layer was distilled under vacuum. The residue was dissolved in toluene and washed with water. The organic layer vacuum distilled to yield 7.5g of 4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester as an oil.
Quantity
25 mL
Type
solvent
Reaction Step One
Name
4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1.60 g (5.6 mmol) of 2-(quinuclidin-3-yl)amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (obtained from 8-methoxy-2-tetralone and 3-aminoquinuclidine by reductive amination in the conventional fashion), 3.20 g (56 mmol) of propionaldehyde and 1.70 g (28 mmol) of glacial acetic acid were stirred for 30 minutes at 0° C. 0.80 g (11 mmol) of sodium cyanoborohydride was then added, and the mixture was stirred for 15 hours at room temperature. The reaction mixture was concentrated, taken up in toluene and reconcentrated, taken up in tert.-butyl methyl ether, and stirred vigorously for 30 minutes with 20% strength sodium hydroxide solution. The aqueous phase was extracted carefully with tert.-butyl methyl ether. Washing the combined organic phases with water and saturated sodium chloride solution, drying over potassium carbonate, and concentrating in a rotary evaporator yielded the crude product as an oil (2.0 g). Chromatography on silica gel (toluene/ethanol 3:1) supplied the title compound as a syrup.
Quantity
0 (± 1) mol
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1.7 g
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionaldehyde
Reactant of Route 2
Propionaldehyde
Reactant of Route 3
Propionaldehyde
Reactant of Route 4
Propionaldehyde
Reactant of Route 5
Propionaldehyde
Reactant of Route 6
Propionaldehyde

Citations

For This Compound
37,600
Citations
SS Butcher, EB Wilson Jr - The Journal of Chemical Physics, 1964 - pubs.aip.org
The microwave spectrum of propionaldehyde, CH 3 CH 2 CHO, has been investigated in the frequency region 8–38 Gc/sec. The existence of two stable rotamers has been …
Number of citations: 200 pubs.aip.org
CM Rosado‐Reyes, JS Francisco - Journal of Geophysical …, 2007 - Wiley Online Library
Propane (C 3 H 8 ) is one of the most abundant nonmethane hydrocarbons in the atmosphere. It is a fuel widely used, derived from petroleum products during oil and natural gas …
Number of citations: 37 agupubs.onlinelibrary.wiley.com
TE Smith, RF Bonner - Industrial & Engineering Chemistry, 1951 - ACS Publications
The physical data presented in this paper were needed in the development of methods for separating acetaldehyde, propionaldehyde, and n-butyraldehyde from the thirty-odd water-…
Number of citations: 48 pubs.acs.org
PA Leighton, FE Blacet - Journal of the American Chemical …, 1932 - ACS Publications
The application of atomic mechanics to the processes following upon the absorption of light has met with some success in the case of diatomic molecules, in elucidating thenature of …
Number of citations: 30 pubs.acs.org
B Köroğlu, Z Loparo, J Nath, RE Peale… - Journal of Quantitative …, 2015 - Elsevier
… In this study, the gas phase infrared spectra of propionaldehyde (also called propanal, CH 3 … The absorption cross sections of propionaldehyde were recorded at resolutions of 0.08 and …
Number of citations: 29 www.sciencedirect.com
B Zagalak, PA Frey, GL Karabatsos… - Journal of Biological …, 1966 - Elsevier
When D-1,2-propanediol is converted to propionaldehyde in the presence of dioldehydrase and dimethylbenzimidazolylcobamide coenzyme, 1 of 2 C-1 hydrogens of the substrate is …
Number of citations: 237 www.sciencedirect.com
WM Garrison, M Burton - The Journal of Chemical Physics, 1942 - pubs.aip.org
… stopcocks, the propionaldehyde was sepa… the propionaldehyde back to the storage reservoir maintained at liquid-nitrogen temperature. Several runs using "-'250 g of propionaldehyde …
Number of citations: 14 pubs.aip.org
RR Baldwin, KA Lewis, RW Walker - Combustion and Flame, 1979 - Elsevier
The [CO 2 ] [CO] ratios in the oxidation of propionaldehyde in aged boric-acid-coated vessels have been measured at 440C as a function of reactant consumption and mixture …
Number of citations: 15 www.sciencedirect.com
D Zhang, SAI Barri, D Chadwick - Applied Catalysis A: General, 2011 - Elsevier
… the conversion of glycerol to propionaldehyde. The effects of … activity and selectivity to propionaldehyde (exceeding 90 wt% … Propionaldehyde is an important chemical intermediate …
Number of citations: 45 www.sciencedirect.com
G Socrates - The Journal of Organic Chemistry, 1969 - ACS Publications
… The hydration of propionaldehyde was also studied in order to determine whether its … , the equilibrium constant of the hydration of propionaldehyde being determined. The hydrogen ion …
Number of citations: 29 pubs.acs.org

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